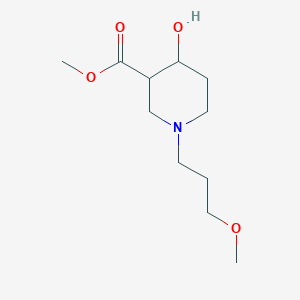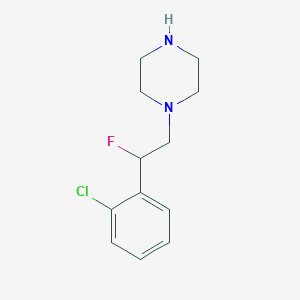
1-(2-(2-Chlorophenyl)-2-fluoroethyl)piperazine
説明
1-(2-Chlorophenyl)-piperazine hydrochloride is a potent, selective, and orally active antipsychotic agent that has been shown to produce a pharmacological profile similar to that of clozapine . It binds to the 5-HT1A receptor with high affinity and antagonizes 5-HT2C receptors .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-(2-Chlorophenyl)-2-fluoroethyl)piperazine, has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The substituted piperazines are dibasic amines with no stereoisomers . They are synthetic substances . The molecular formula of 1-(2-Chlorophenyl)-piperazine is C10H13ClN2 .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-(2-Chlorophenyl)-2-fluoroethyl)piperazine can be confirmed by searching compounds of general interest or leveraging an API connection .科学的研究の応用
N-dealkylation and Metabolic Pathways
Arylpiperazine derivatives have demonstrated significant clinical applications, particularly in treating depression, psychosis, or anxiety. The metabolism of these compounds, including N-dealkylation leading to 1-aryl-piperazines, plays a crucial role in their pharmacological actions. These metabolites exhibit diverse effects on serotonin receptors and other neurotransmitter systems, highlighting the importance of understanding their disposition and metabolic pathways for developing effective therapeutic agents (Caccia, 2007).
Therapeutic Applications and Patent Review
Piperazine derivatives have been identified in a variety of drugs with therapeutic applications across a range of conditions including psychiatric disorders, cardiovascular diseases, and infectious diseases. Slight modifications in the piperazine nucleus can significantly influence the medicinal potential of these molecules, underscoring their versatility in drug design (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis of piperazine-based compounds reveals their potential in developing new anti-TB molecules, addressing the challenge of drug-resistant strains (Girase et al., 2020).
Opioid-like Compound MT-45 Study
MT-45, a novel psychoactive substance with an opioid-like profile, showcases the diverse pharmacological applications of piperazine derivatives. Understanding its availability, use, and effects contributes to the broader knowledge of piperazine-based compounds' impact on human health and potential for abuse (Siddiqi, Verney, Dargan, & Wood, 2015).
Pharmacophore Role in Antipsychotic Agents
The study of arylcycloalkylamines, including phenyl piperidines and piperazines, reveals their significance as pharmacophoric groups in antipsychotic agents. These compounds enhance potency and selectivity for D2-like receptors, critical for treating neuropsychiatric disorders (Sikazwe et al., 2009).
Development of TB Drug Macozinone
Macozinone, a piperazine-benzothiazinone derivative, is under investigation for treating tuberculosis. Its mechanism targeting the synthesis of essential cell wall components in Mycobacterium tuberculosis illustrates the potential of piperazine derivatives in addressing infectious diseases (Makarov & Mikušová, 2020).
Piperazine in Medicinal Chemistry
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications, from synthesis methodologies to pharmacophoric activities. Their role in developing new therapeutic agents highlights the ongoing research interest in these scaffolds (Mohammed et al., 2015).
Safety And Hazards
特性
IUPAC Name |
1-[2-(2-chlorophenyl)-2-fluoroethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-11-4-2-1-3-10(11)12(14)9-16-7-5-15-6-8-16/h1-4,12,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKTKNFOWNPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-fluoroethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)

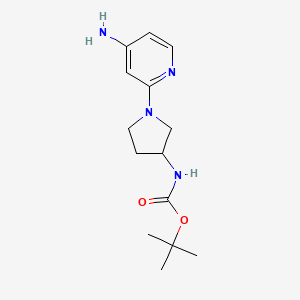

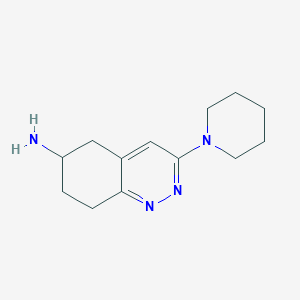
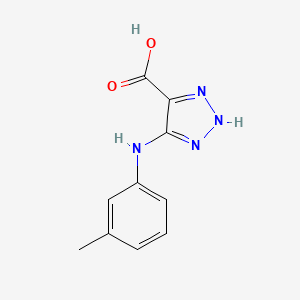
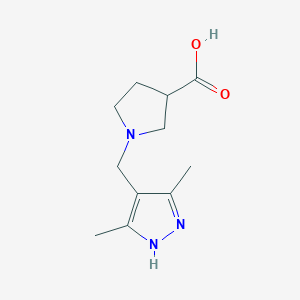
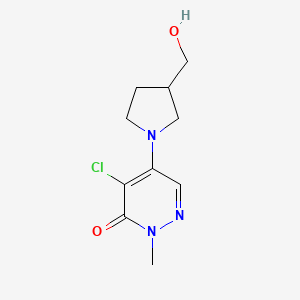
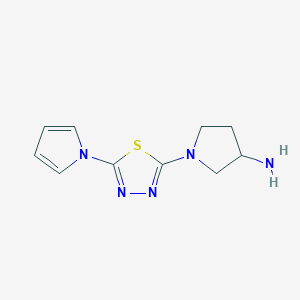
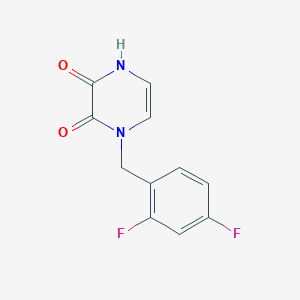
![7-Phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478595.png)
![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)
![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)
